molecular formula C9H6BrNO2 B2870294 4-(4-bromo-phenyl)-3H-oxazol-2-one CAS No. 35962-11-9

4-(4-bromo-phenyl)-3H-oxazol-2-one

Cat. No. B2870294
CAS RN: 35962-11-9
M. Wt: 240.056
InChI Key: OHZYIXHKAQQQQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been reported . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Antimicrobial Agent Development

The bromophenyl group in 4-(4-bromo-phenyl)-3H-oxazol-2-one can be utilized to synthesize derivatives with potential antimicrobial properties. These derivatives can be tested against various bacterial and fungal species to assess their effectiveness. The presence of the oxazole ring, known for its bioactivity, could lead to the development of new antimicrobial agents that address drug-resistant strains of pathogens .

Anticancer Research

This compound’s derivatives have shown promise as antiproliferative agents, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). By modifying the core structure, researchers can create molecules that may inhibit cancer cell growth or induce apoptosis, contributing to the development of novel cancer therapies .

Molecular Docking Studies

4-(4-bromo-phenyl)-3H-oxazol-2-one: and its derivatives can be used in molecular docking studies to predict how the compound interacts with various biological targets. This is crucial in drug design, as it helps identify potential lead compounds for further development into therapeutic agents .

Pharmacological Activity Profiling

The compound can serve as a starting point for synthesizing a range of derivatives with diverse pharmacological activities. By studying these activities, researchers can gain insights into the compound’s mechanism of action and therapeutic potential across different medical conditions .

Material Chemistry

The bromophenyl moiety offers a reactive site for coupling chemistry, which is valuable in material chemistry for creating polymers or small organic molecules. These materials could have applications in electronics, photonics, or as functional coatings .

Synthetic Chemistry Methodology

The compound can be used to develop new synthetic methodologies. For example, its bromine atom can undergo halogen exchange reactions, providing a pathway to synthesize a variety of structurally diverse molecules. This can expand the toolkit available to synthetic chemists for creating complex molecules .

Safety and Hazards

While specific safety and hazard information for “4-(4-bromo-phenyl)-3H-oxazol-2-one” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-(4-bromophenyl)-3H-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZYIXHKAQQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-phenyl)-3H-oxazol-2-one

CAS RN

35962-11-9
Record name 4-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one
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